Phenethyl 4-hydroxybenzoate
CAS No.: 83936-28-1
Cat. No.: VC21301246
Molecular Formula: C15H14O3
Molecular Weight: 242.27 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 83936-28-1 |
---|---|
Molecular Formula | C15H14O3 |
Molecular Weight | 242.27 g/mol |
IUPAC Name | 2-phenylethyl 4-hydroxybenzoate |
Standard InChI | InChI=1S/C15H14O3/c16-14-8-6-13(7-9-14)15(17)18-11-10-12-4-2-1-3-5-12/h1-9,16H,10-11H2 |
Standard InChI Key | PVOSMOVHDHSYCE-UHFFFAOYSA-N |
SMILES | C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O |
Canonical SMILES | C1=CC=C(C=C1)CCOC(=O)C2=CC=C(C=C2)O |
Introduction
Chemical Structure and Properties
Molecular Composition and Structure
Phenethyl 4-hydroxybenzoate has the molecular formula C15H14O3, which indicates its composition of 15 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms . The structure consists of a phenethyl group (C6H5CH2CH2-) connected via an ester linkage (-COO-) to a 4-hydroxybenzoate moiety. This arrangement creates a molecule with multiple functional groups, including an aromatic ring in the phenethyl portion, an ester group in the middle, and a second aromatic ring with a hydroxyl substituent at the para position in the benzoate portion. The phenethyl group features a two-carbon chain (ethyl) linking the ester group to a phenyl ring, while the 4-hydroxybenzoate portion contains a carboxylate group attached to a benzene ring with a hydroxyl group at the para position. This structural configuration contributes to the compound's physical properties, chemical reactivity, and potential applications. The presence of both hydrophobic (aromatic rings) and hydrophilic (hydroxyl, ester) components in the molecule affects its solubility profile, making it soluble in various organic solvents while maintaining limited water solubility.
The key structural parameters of phenethyl 4-hydroxybenzoate are summarized in the following table:
Parameter | Value | Reference |
---|---|---|
Chemical Formula | C15H14O3 | |
Molecular Weight | 242.27 g/mol | |
CAS Number | 83936-28-1 | |
Functional Groups | Ester, Hydroxyl, Aromatic rings | |
Structure Type | Benzoate ester |
Synthesis Methods
Conventional Synthetic Routes
The synthesis of phenethyl 4-hydroxybenzoate typically involves an esterification reaction between 4-hydroxybenzoic acid and phenethyl alcohol. Based on synthetic procedures for similar compounds described in the search results, this reaction generally requires acidic catalysis or activation of the carboxylic acid . A common approach would involve the conversion of 4-hydroxybenzoic acid to an activated form, such as an acid chloride, followed by reaction with phenethyl alcohol. This strategy is similar to the procedure described for the synthesis of fentanyl analogues, where acid chlorides are reacted with alcohols in the presence of a base like diisopropylethylamine (DIPEA) . Another conventional route might involve direct esterification using acid catalysis, where 4-hydroxybenzoic acid and phenethyl alcohol are heated in the presence of a strong acid, such as sulfuric acid or p-toluenesulfonic acid, with simultaneous removal of water to drive the equilibrium toward the ester product. The use of coupling agents, such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), could also facilitate the esterification by activating the carboxylic acid group of 4-hydroxybenzoic acid. These conventional approaches typically yield the desired ester in moderate to good yields, though purification steps are often necessary to remove byproducts and unreacted starting materials.
Modern Synthesis Techniques
Recent advancements in synthetic methodologies have led to more efficient and selective approaches for synthesizing esters like phenethyl 4-hydroxybenzoate. Modern techniques often focus on improving yield, reducing reaction time, minimizing byproduct formation, and enhancing environmental sustainability. One such approach is the use of microwave-assisted synthesis, which can significantly reduce reaction times for esterification reactions while often improving yields . Continuous flow systems represent another modern technique that allows for better control of reaction parameters and potentially higher yields, as mentioned in relation to similar compounds in the search results. Enzyme-catalyzed esterification using lipases offers a more selective and environmentally friendly alternative to traditional acid-catalyzed methods, particularly valuable when working with compounds containing multiple functional groups that might otherwise require protection-deprotection strategies. Green chemistry approaches, such as solvent-free reactions or the use of more environmentally benign solvents like ethanol or water, align with current trends toward more sustainable chemical processes. The use of ionic liquids as reaction media or catalysts has also been explored for esterification reactions, offering potential advantages in terms of product selectivity and catalyst recyclability. These modern techniques represent potential improvements over conventional methods for the synthesis of phenethyl 4-hydroxybenzoate, though their specific application to this compound would require experimental validation.
Purification Procedures
Following synthesis, phenethyl 4-hydroxybenzoate requires purification to remove unreacted starting materials, byproducts, and any catalysts or reagents used in the reaction. Based on purification methods described for similar compounds in the search results, several approaches could be applied to phenethyl 4-hydroxybenzoate . Column chromatography on silica gel represents a standard method for purifying organic compounds, using solvent systems such as mixtures of petroleum ether and ethyl acetate with gradually increasing polarity to separate the desired product from impurities. Recrystallization from appropriate solvents or solvent mixtures (such as ethanol/water or ethyl acetate/hexane) offers another common purification strategy, particularly effective for crystalline products. For larger scale purification, techniques such as vacuum distillation might be applicable, though the relatively high molecular weight and potential thermal sensitivity of phenethyl 4-hydroxybenzoate might limit this approach. The search results mention washing crude products with different solvents (ether, methanol, ethyl acetate, and/or dichloromethane) as a purification strategy for similar compounds, which could potentially be applied to phenethyl 4-hydroxybenzoate . The selection of an appropriate purification method would depend on factors such as the scale of synthesis, the nature of impurities present, the physical state of the crude product, and the level of purity required for the intended application of phenethyl 4-hydroxybenzoate.
Applications and Research Findings
Research Applications
Comparison with Similar Compounds
Structural Analogues
Phenethyl 4-hydroxybenzoate shares structural similarities with several other compounds mentioned in the search results, allowing for comparative analysis of their chemical features. The compound 2-oxo-2-phenylethyl 4-hydroxybenzoate, described in search result, differs from phenethyl 4-hydroxybenzoate primarily in the presence of a carbonyl group in the ethyl chain linking the phenyl ring to the ester oxygen, creating a ketone functionality that would significantly affect its chemical reactivity and physical properties. Another structural analogue, 1-phenylethyl 4-phenoxybenzoate mentioned in search result , features a methyl group on the carbon adjacent to the ester oxygen (creating a secondary alcohol derivative rather than a primary alcohol derivative) and replaces the hydroxyl group on the benzoate portion with a phenoxy group, resulting in a more hydrophobic compound with different reactivity patterns. The 4-OH-metabolites of fentanyl analogues described in search result represent more complex structural relatives, incorporating the 4-hydroxybenzoate moiety into larger molecular frameworks with additional functional groups and structural features. These structural variations among analogues affect properties such as solubility, melting point, reactivity, and biological activity, making comparative studies valuable for understanding structure-property relationships.
The following table compares key features of phenethyl 4-hydroxybenzoate with its structural analogues mentioned in the search results:
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